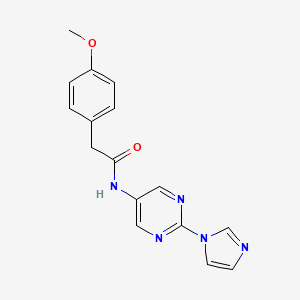
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, also known as JNJ-28312141, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been found to be effective in inhibiting the activity of a specific protein kinase, which is involved in the regulation of cell growth and proliferation.
Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide belongs to a class of compounds with potential applications in radiolabeling and imaging. A study by Dollé et al. (2008) on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involves compounds within the same structural family. These compounds are synthesized and labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating the utility of such molecules in the development of diagnostic tools for neurological disorders (Dollé et al., 2008).
Melatonin Receptor Ligands
El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, demonstrating the potential of this chemical framework in the development of therapeutic agents targeting the melatonin receptor. This indicates that compounds structurally related to this compound could be explored for their effects on melatonin receptors, offering insights into sleep regulation and circadian rhythm disorders (El Kazzouli et al., 2011).
Anticancer Activity
Al-Sanea et al. (2020) investigated the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, highlighting the relevance of this chemical scaffold in the search for new anticancer agents. The study found that one compound exhibited significant cancer cell growth inhibition against various cancer cell lines, suggesting that derivatives of this compound could have potential applications in cancer therapy (Al-Sanea et al., 2020).
Antiulcer Agents
Katsura et al. (1992) synthesized a series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives and tested them for histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. Some derivatives were found to have good pharmacological activities, indicating the potential of imidazo[1,2-a]pyridine derivatives, closely related to this compound, as novel classes of antiulcer agents (Katsura et al., 1992).
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-4-2-12(3-5-14)8-15(22)20-13-9-18-16(19-10-13)21-7-6-17-11-21/h2-7,9-11H,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKGASOSBTVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

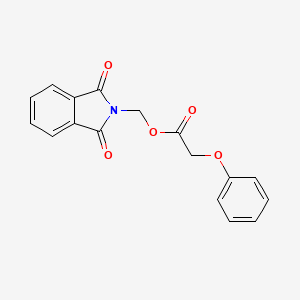

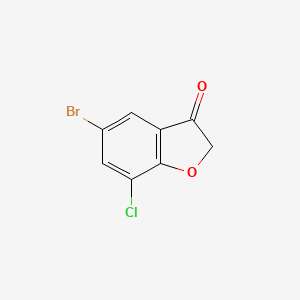
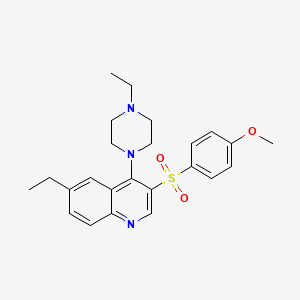
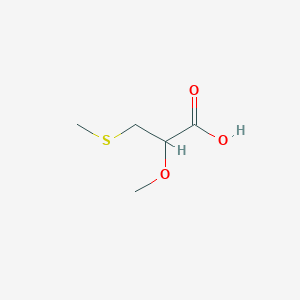
![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)

![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)
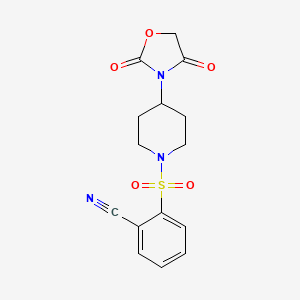
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)
![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2869367.png)

![(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)